3-Isothiocyanatopentane

Lipophilicity Membrane permeability QSAR

3-Isothiocyanatopentane (CAS 201224-89-7), also known as 3-pentyl isothiocyanate, is a branched aliphatic isothiocyanate with the molecular formula C₆H₁₁NS. This compound is characterized by a reactive isothiocyanate (-N=C=S) group attached to a secondary pentyl carbon, which imparts distinct physicochemical properties including a calculated LogP of 2.28 and a topological polar surface area (PSA) of 44.45 Ų.

Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
CAS No. 201224-89-7
Cat. No. B1606811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isothiocyanatopentane
CAS201224-89-7
Molecular FormulaC6H11NS
Molecular Weight129.23 g/mol
Structural Identifiers
SMILESCCC(CC)N=C=S
InChIInChI=1S/C6H11NS/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3
InChIKeyYDRYFNXKCXDLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isothiocyanatopentane (CAS 201224-89-7) Procurement Guide: A Branched Aliphatic Isothiocyanate for Specialized Chemical Biology and TRP Channel Research


3-Isothiocyanatopentane (CAS 201224-89-7), also known as 3-pentyl isothiocyanate, is a branched aliphatic isothiocyanate with the molecular formula C₆H₁₁NS [1]. This compound is characterized by a reactive isothiocyanate (-N=C=S) group attached to a secondary pentyl carbon, which imparts distinct physicochemical properties including a calculated LogP of 2.28 and a topological polar surface area (PSA) of 44.45 Ų . Its structure differentiates it from common linear and aromatic isothiocyanate analogs, positioning it as a specialized tool for investigating structure-activity relationships, particularly in the context of TRP channel modulation and abiotic thiol reactivity [2].

Why 3-Isothiocyanatopentane (CAS 201224-89-7) Cannot Be Replaced by Common Isothiocyanate Analogs in Experimental Workflows


Generic substitution among isothiocyanates is a high-risk strategy for scientific research due to substantial, quantifiable differences in physicochemical properties and biological activity driven by alkyl chain structure. For instance, the branched secondary carbon of 3-isothiocyanatopentane results in a LogP of 2.28 and a specific steric profile, which directly contrasts with the linear allyl isothiocyanate (LogP ~2.15) or the aromatic benzyl isothiocyanate (LogP ~3.16) . These variations dictate differential membrane permeability, metabolic stability, and target engagement kinetics. Furthermore, a study on aliphatic isothiocyanates demonstrated that branching at the β-position, as in this compound, significantly reduces both aquatic toxicity and abiotic thiol reactivity compared to linear or allyl derivatives [1]. Therefore, substituting 3-isothiocyanatopentane with a more common, structurally distinct analog will fundamentally alter experimental outcomes, compromising the validity of dose-response relationships and structure-activity models.

Quantitative Differentiation Evidence for 3-Isothiocyanatopentane (CAS 201224-89-7) Against Key Comparators


Evidence 1: Differential Lipophilicity (LogP) Impacts Membrane Partitioning Relative to Allyl and Benzyl Isothiocyanates

3-Isothiocyanatopentane exhibits an intermediate lipophilicity (LogP = 2.28) compared to the widely used TRPA1 agonist allyl isothiocyanate (AITC, LogP ~2.15) and the chemopreventive agent benzyl isothiocyanate (BITC, LogP ~3.16) . This difference in LogP, a key determinant of passive membrane diffusion, quantifies that 3-isothiocyanatopentane is more lipophilic than AITC but less so than BITC, which will affect its partitioning into lipid bilayers and intracellular accumulation kinetics.

Lipophilicity Membrane permeability QSAR

Evidence 2: Reduced Abiotic Thiol Reactivity as a Consequence of β-Branching Compared to Linear Alkyl and Allyl Isothiocyanates

In a study comparing the abiotic thiol reactivity of a series of aliphatic isothiocyanates, compounds with a branched hydrocarbon moiety, particularly those branched at the β-position like 3-isothiocyanatopentane, were found to be 'less reactive' than their linear 1-alkyl homologues and significantly less reactive than the allyl derivative [1]. This finding directly attributes the reduced reactivity to steric hindrance at the electrophilic carbon of the isothiocyanate group, a mechanistic insight with direct implications for selectivity and off-target effects.

Thiol reactivity Toxicity Michael addition Steric hindrance

Evidence 3: Distinct Physicochemical Profile for Analytical and Formulation Workflows

The compound's specific physicochemical properties include a boiling point of 90°C at 25 mmHg, a density of 0.92 g/cm³, and a refractive index of 1.484 . In comparison, allyl isothiocyanate has a boiling point of 151-153°C and a density of 1.0175 g/cm³ . These quantitative differences in volatility and density are non-trivial and directly inform experimental handling, such as the design of vapor-phase delivery systems, the choice of solvents for liquid handling robotics, or the development of stable formulations.

Physicochemical properties Analytical chemistry Formulation

Evidence 4: Structural Basis for Differential TRP Channel Modulation Inferred from QSAR Analysis

A QSAR study specifically examined a variety of isothiocyanates, including branched analogs, for their ability to activate the TRPA1 channel, a key target in pain and inflammation research [1]. The study reported that EC50 and Emax values varied significantly among the compounds, establishing a clear structure-activity relationship [1]. While explicit EC50 values for 3-isothiocyanatopentane are not provided in the abstract, the study's core finding that alkyl chain branching modulates TRPA1 agonism provides strong class-level evidence that this compound will have a quantifiably different potency and efficacy profile compared to commonly used linear (e.g., AITC) or aromatic (e.g., BITC) agonists.

TRPA1 QSAR Agonist activity Calcium imaging

Optimal Application Scenarios for Procuring 3-Isothiocyanatopentane (CAS 201224-89-7)


TRPA1 Channel Pharmacology: Calibrating Structure-Activity Relationships

Researchers investigating the molecular pharmacology of the TRPA1 ion channel should procure 3-isothiocyanatopentane as a structurally unique agonist tool. Its branched alkyl chain differentiates it from commonly used linear (e.g., AITC) and aromatic (e.g., BITC) agonists. Based on QSAR findings [1], this compound will exhibit a distinct EC50 and Emax profile in calcium imaging assays, enabling the construction of more refined pharmacophore models and the identification of key ligand-receptor interactions that govern agonist potency and efficacy.

Chemical Biology: Designing Probes with Tailored Reactivity and Lipophilicity

For chemical biology applications requiring an isothiocyanate warhead with controlled reactivity and specific physicochemical properties, 3-isothiocyanatopentane is an ideal candidate. Its intermediate LogP of 2.28 and its classification as 'less reactive' due to β-branching [2] make it a valuable building block for designing activity-based probes or covalent inhibitors where excessive off-target thiol reactivity is a concern. This compound allows for the tuning of membrane permeability and target residence time in a way that more reactive or lipophilic analogs cannot.

Environmental Toxicology and Ecotoxicology: Investigating Alkyl Branching Effects on Aquatic Toxicity

Environmental toxicologists studying the impact of chemical structure on aquatic toxicity should utilize 3-isothiocyanatopentane as a reference compound. The work by Schultz et al. (2007) established that β-branching in aliphatic isothiocyanates reduces toxicity in the Tetrahymena pyriformis model [2]. Procuring this compound allows for direct experimental validation of these QSAR models and provides a platform for investigating the mechanistic link between steric hindrance, thiol reactivity, and organism-level toxicity.

Analytical Method Development and Reference Standard Sourcing

Analytical chemists developing methods for the detection or quantification of isothiocyanates in complex matrices should consider 3-isothiocyanatopentane as a distinct analytical standard. Its unique boiling point (90°C at 25 mmHg), density (0.92 g/cm³), and refractive index (1.484) provide clear chromatographic and spectroscopic differentiation from more common isothiocyanates. Procuring this compound ensures accurate method validation and calibration, particularly when analyzing samples that may contain a mixture of structurally diverse isothiocyanates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isothiocyanatopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.